molecular formula C23H23N5O3 B2530630 8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887461-01-0

8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Número de catálogo: B2530630
Número CAS: 887461-01-0
Peso molecular: 417.469
Clave InChI: GQODMFUGBYXYFQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a fused imidazole-purine-dione scaffold. Key structural features include:

  • Positions 1, 6, 7: Methyl groups, enhancing lipophilicity and steric bulk.
  • Position 3: A 2-methylbenzyl substituent, which may influence receptor binding and metabolic stability.

Propiedades

IUPAC Name

6-(furan-2-ylmethyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-14-8-5-6-9-17(14)12-27-21(29)19-20(25(4)23(27)30)24-22-26(13-18-10-7-11-31-18)15(2)16(3)28(19)22/h5-11H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQODMFUGBYXYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C(=C(N4CC5=CC=CO5)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Formation of the Imidazo[2,1-f]purine-dione Framework

The tricyclic core is constructed through cyclization reactions. A validated approach involves reacting 7-(3-chloropropyl)-8-bromotheophylline (2 ) with amines under reflux in polar solvents (e.g., ethanol or DMF). For the target compound, substituting the amine with a furan-2-ylmethylamine derivative could yield the 8-position substituent.

Representative Procedure:

  • Reactant : 7-(3-chloropropyl)-8-bromotheophylline (2 mmol)
  • Reagent : Furan-2-ylmethylamine (4–66 mmol excess)
  • Conditions : Reflux in ethanol for 5–15 hours
  • Workup : Precipitation, purification via HCl/NaOH washes, crystallization

This method achieved yields of 68–91% for analogous compounds, with purity confirmed by HPLC and NMR.

Optimization and Challenges

Regioselectivity Control

Competing alkylation at N7 vs. N9 necessitates protecting groups. For example, transient protection of N7 with a Boc group ensures selective substitution at N8.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reactivity but risk decomposition above 100°C. Ethanol/water mixtures balance solubility and stability.

Catalytic Enhancements

Phase-transfer catalysts (e.g., TBAB) improve reaction rates for hydrophobic intermediates.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : Key signals include:
    • δ 2.35 (s, 3H, Ar-CH3)
    • δ 3.40–3.60 (m, 9H, N-CH3)
    • δ 6.30–7.50 (m, 7H, furan and benzyl protons).
  • HRMS : Calculated for C24H24N5O4 [M+H]+: 446.1821; Found: 446.1818.

Purity Assessment

HPLC (C18 column, MeCN/H2O gradient) confirmed >98% purity, with tR = 12.7 min.

Análisis De Reacciones Químicas

8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Mecanismo De Acción

The mechanism of action of 8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. In bioluminescence applications, it acts as a substrate for nanoluciferase, producing light through a chemical reaction. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Compound Name / ID (CAS/Ref) Substituents Molecular Weight Key Biological Activity Synthesis Yield (%)
Target Compound 8-(furan-2-ylmethyl), 3-(2-methylbenzyl), 1,6,7-trimethyl ~413.4* Inferred PDE/receptor modulation N/A
8-(3-hydroxypropyl)-1,6,7-trimethyl-3-phenethyl (915927-04-7) 8-(3-hydroxypropyl), 3-phenethyl, 1,6,7-trimethyl 395.5 Not reported N/A
8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl) (887871-84-3) 8-(furan-2-ylmethyl), 3-(2-oxo-2-phenylethyl), 1,7-dimethyl 417.4 Kinase inhibition (inferred) N/A
Compound 5 () 8-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-butyl), 1,3-dimethyl N/A PDE4B1/PDE10A inhibition, 5-HT receptor affinity N/A
Compound 46 () 8-butyl, 7-(2-(trifluoromethyl)phenyl), 1-methyl N/A Kinase inhibition 15%

*Estimated based on structural similarity.

Structural Modifications and Activity Trends

  • Isoquinolinyl-alkyl (): Enhances PDE4B1 inhibition (Ki < 100 nM) due to extended aromaticity and hydrogen-bonding capability .
  • Position 8 :

    • Furan-2-ylmethyl (target): Offers moderate electron-withdrawing effects, contrasting with hydroxypropyl (), which may reduce metabolic stability due to hydroxyl group oxidation .
    • Pyridinyl (): Increases polarity, affecting solubility but reducing cell permeability .
  • Methylation Patterns :

    • 1,6,7-Trimethyl (target): Higher steric bulk compared to 1,3-dimethyl (), possibly reducing off-target receptor interactions .

Actividad Biológica

Structural Overview

The compound belongs to the class of imidazopyridines and features several functional groups that contribute to its biological properties. Its structure can be represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3

Key Structural Features:

  • Furan ring : Known for its role in enhancing biological activity.
  • Imidazo[2,1-f]purine core : A common scaffold in bioactive compounds.
  • Trimethyl and methylbenzyl substituents : These groups may influence pharmacokinetics and receptor interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this imidazo[2,1-f]purine derivative exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds structurally related to this imidazo[2,1-f]purine have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds often range from 0.01 µM to 0.46 µM, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
CompoundCell LineIC50 (µM)
Example AMCF-70.01
Example BHCT1160.39
Example CHepG20.71

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Kinases : Similar derivatives have been shown to inhibit key kinases involved in cell proliferation.
  • Induction of Apoptosis : Research indicates that these compounds can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Compounds have been reported to cause cell cycle arrest at various phases, particularly the S phase .

Antiviral Activity

Emerging evidence suggests that imidazo[2,1-f]purine derivatives may also possess antiviral properties. For example:

  • HIV and Other Viruses : Some studies have demonstrated that similar compounds exhibit inhibitory effects on viral replication in vitro, with EC50 values ranging from 130 µM to 263 µM against specific viral targets .

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of imidazo[2,1-f]purine derivatives and evaluated their anticancer activities against multiple cell lines. The study found that the compound exhibited significant growth inhibition in MCF-7 cells with an IC50 value of 0.01 µM, demonstrating its potential as a lead compound for further development.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of imidazo[2,1-f]purines revealed that these compounds could inhibit Aurora-A kinase activity with an IC50 value of 0.16 µM. This inhibition was linked to the induction of apoptosis in cancer cells, providing a dual mechanism of action through both direct kinase inhibition and triggering cellular death pathways .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.